molecular formula C7H6FNO3 B1348801 4-Fluoro-2-nitroanisole CAS No. 445-83-0

4-Fluoro-2-nitroanisole

Cat. No. B1348801
CAS RN: 445-83-0
M. Wt: 171.13 g/mol
InChI Key: FWLPYISRFBKEKV-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitroanisole is a chemical compound with the molecular formula C7H6FNO3 . It is also known by other names such as 4-fluoro-1-methoxy-2-nitrobenzene, 4-fluoro-2-nitroanisol, and benzene, 4-fluoro-1-methoxy-2-nitro .


Synthesis Analysis

4-Fluoro-2-nitroanisole is formed during the photolysis of the charge transfer complex of tetranitromethane and 4-fluoroanisole in dichloromethane at -20°C . In another synthesis method, 2-Bromo-4-nitroanisole was synthesized using 4-fluoro-l-nitrobenze as raw material by the reactions of bromination and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-nitroanisole consists of a benzene ring with a fluoro group at the 4th position, a nitro group at the 2nd position, and a methoxy group at the 1st position .


Physical And Chemical Properties Analysis

4-Fluoro-2-nitroanisole has a molecular weight of 171.13 g/mol . It has a density of 1.3±0.1 g/cm³, a boiling point of 272.4±20.0 °C at 760 mmHg, and a flash point of 118.5±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 rotatable bond .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Fluoro-2-nitroanisole is a significant compound in synthetic chemistry, particularly in the synthesis of more complex molecules. For example, it has been used as a starting material for the synthesis of 3-Fluoro-4-nitrophenol through methoxylation and demethylation processes. This synthesis demonstrates the compound's role in producing intermediates for further chemical reactions, highlighting its importance in synthetic organic chemistry (Zhang Zhi-de, 2011). Furthermore, 4-Fluoro-2-nitroanisole undergoes nucleophilic aromatic photosubstitution, indicating its potential in photoreactions and the study of nucleophilicity in aromatic compounds (G. G. Wubbels et al., 2008).

Environmental Impact and Degradation

Research on 4-Fluoro-2-nitroanisole also extends to its environmental impact, particularly its role in the formation of azo dyes and the potential for anaerobic coupling reactions leading to the formation of azo dimers. This is crucial in understanding the fate of nitroaromatic compounds in the environment and their potential toxicity (Warren M. Kadoya et al., 2018). Studies have demonstrated that under reducing conditions, 4-Fluoro-2-nitroanisole can participate in coupling reactions, forming products that might be more toxic than the original compound, which is of concern for environmental safety and remediation efforts (Warren M. Kadoya et al., 2019).

Controlled Release Applications

In the field of drug delivery and controlled release, 4-Fluoro-2-nitroanisole has been studied for its encapsulation and release from polymeric nanoparticles, such as those made from polylactic acid (PLA). This research is indicative of its potential applications in developing controlled release systems for pharmaceuticals or agrochemicals, providing a basis for the controlled release of active compounds (M. Romero-Cano & B. Vincent, 2002).

Safety And Hazards

4-Fluoro-2-nitroanisole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

4-fluoro-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLPYISRFBKEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340561
Record name 4-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-nitroanisole

CAS RN

445-83-0
Record name 4-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-nitroanisole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride 4.59 g (7.64 g as 60% mineral oil dispersion) was suspended in DMF (64 ml) under a nitrogen atmosphere. To this was added 4-fluoro-2-nitrophenol in 64 ml DMF over 30 minutes at room temperature. Stirring continued for 15 minutes. Methyl iode was then added over 15 minutes. The mixture was further stirred for 3 hours. The precipitates which formed were filtered off and the filtrate was evaporated to dryness. The residue was dissolved in benzene and the filtrate washed with water, aqueous sodium hydroxide and with brine. This solution was dried over sodium sulfate and evaporated to give 21.1 g of the title compound: m.p. 60° C.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CP Butts, L Eberson, MP Hartshorn… - Journal of the Chemical …, 1996 - pubs.rsc.org
… In contrast, in acetonitrile solution photolysis of the CT complex was reported to yield mainly 4-fluoro-2nitroanisole 4 (83%) in addition to 4-fluoro-2,6-dinitrophenol6 (14%). This pattern …
Number of citations: 3 pubs.rsc.org
J Corse, LL Ingraham - The Journal of Organic Chemistry, 1951 - ACS Publications
… Fluoro-2-nitrophenol (13) was readily methylated with methyl sulfate in sodium carbonate solution to give 4-fluoro-2-nitroanisole (14). Then 10 g. (0.058 mole) of the nitroanisole in 100 …
Number of citations: 37 pubs.acs.org
C Bloomfield, AK Manglik, RB Moodie… - Journal of the …, 1983 - pubs.rsc.org
The kinetics of nitration in sulphuric acid of 2-chloro-4-methyl-, 4-chloro-, 2,4-dichloro-, and 4-fluoroanisole and of the corresponding phenols have been determined. The reaction …
Number of citations: 16 pubs.rsc.org
Y Hatanaka, M Kaneda… - Photochemistry and …, 2007 - Wiley Online Library
… The photoreaction of 4-fluoro-2-nitroanisole (2b) for 10 h gave N-acetyl-N′-(4-methoxy-3-nitrophenyl)lysinamide (3b) as orange needles after recrystallization from ethyl acetate (26 mg…
Number of citations: 2 onlinelibrary.wiley.com
S Sankararaman, WA Haney… - Journal of the American …, 1987 - ACS Publications
Aromatic cation radicals ArH’+ are spontaneously produced as solvent-caged species together with anions and radicals by the irradiation of the charge-transfer absorption band of the …
Number of citations: 99 pubs.acs.org
RA Fairhurst, D Janus, A Lawrence - Organic Letters, 2005 - ACS Publications
… Starting from 4-fluoro-2-nitroanisole, manipulation of the nitro residue by reduction to the aniline, followed by conversion to the isothiocyanate and the addition of 2-propanol gave the …
Number of citations: 23 pubs.acs.org
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
RG Clewley, A Fischer… - Canadian Journal of …, 1989 - cdnsciencepub.com
… p-Fluoroanisole (la) gave a mixture of 4-fluoro-2-nitroanisole (2a) (94%) and 4-fluoro-4-nitrocyclohexa-2,Sdienone (5a) (6%). p-Chloroanisole (lb) gave a similar mixture of 2b and 56 …
Number of citations: 19 cdnsciencepub.com

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